molecular formula C8H15NO2S B13339646 Methyl 2-(piperidin-4-ylthio)acetate

Methyl 2-(piperidin-4-ylthio)acetate

Cat. No.: B13339646
M. Wt: 189.28 g/mol
InChI Key: AVLPFVKIWBCCOE-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylthio)acetate is an organic compound that features a piperidine ring, a sulfur atom, and an ester functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylthio)acetate typically involves the reaction of piperidine derivatives with thiol-containing compounds under specific conditions. One common method includes the nucleophilic substitution of a halogenated ester with a piperidine-thiol compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylthio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(piperidin-4-ylthio)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity. The sulfur atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(piperidin-4-ylthio)acetate is unique due to the presence of both a piperidine ring and a sulfur atom, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

methyl 2-piperidin-4-ylsulfanylacetate

InChI

InChI=1S/C8H15NO2S/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3

InChI Key

AVLPFVKIWBCCOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1CCNCC1

Origin of Product

United States

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